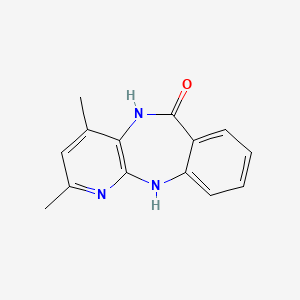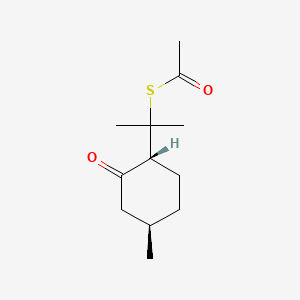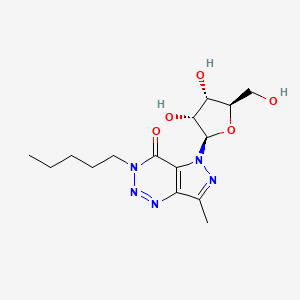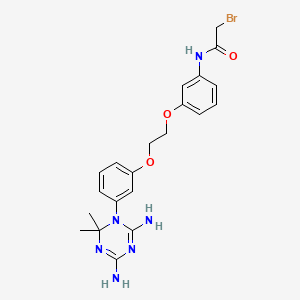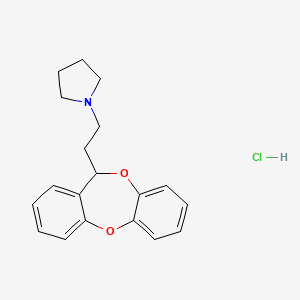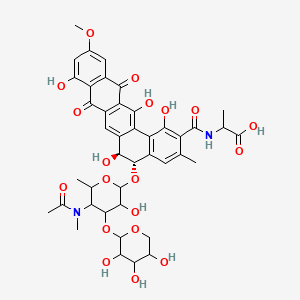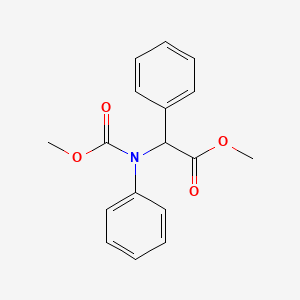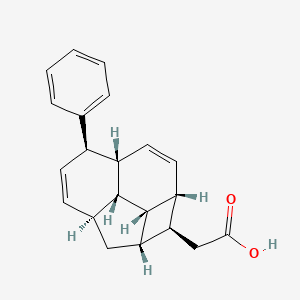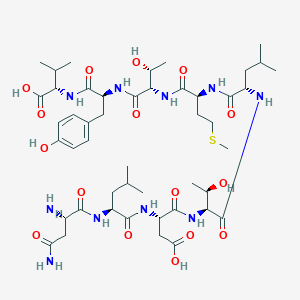
Unii-Q5FN1ryk3A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Unii-Q5FN1ryk3A, also known as NLGN4X 131-139 (NLDTLMTYV), is a peptide sequence derived from the neuroligin-4 protein. Neuroligins are a family of proteins involved in the formation and maintenance of synapses in the nervous system. This particular peptide sequence is of interest due to its potential roles in neurological research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NLGN4X 131-139 (NLDTLMTYV) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like NLGN4X 131-139 (NLDTLMTYV) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
化学反応の分析
Types of Reactions
NLGN4X 131-139 (NLDTLMTYV) can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized at methionine residues, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring methionine to its original state.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine-containing peptides.
Substitution: Peptide analogs with altered amino acid sequences.
科学的研究の応用
NLGN4X 131-139 (NLDTLMTYV) has several applications in scientific research:
Neurological Studies: Used to study synapse formation and maintenance, as well as neurological disorders like autism spectrum disorders.
Drug Development: Potential therapeutic target for developing drugs aimed at modulating synaptic function.
Biomarker Research: Investigated as a biomarker for certain neurological conditions.
Protein-Protein Interaction Studies: Used to explore interactions between neuroligins and other synaptic proteins.
作用機序
The mechanism of action of NLGN4X 131-139 (NLDTLMTYV) involves its interaction with other synaptic proteins, such as neurexins. These interactions are crucial for the formation and stabilization of synapses. The peptide sequence can modulate synaptic signaling pathways, influencing neuronal communication and plasticity.
類似化合物との比較
Similar Compounds
NLGN1 131-139: Another peptide derived from neuroligin-1, involved in synapse formation.
NLGN2 131-139: Derived from neuroligin-2, with roles in inhibitory synapse formation.
NLGN3 131-139: Derived from neuroligin-3, associated with both excitatory and inhibitory synapses.
Uniqueness
NLGN4X 131-139 (NLDTLMTYV) is unique due to its specific sequence and its association with neuroligin-4, which has distinct roles in synaptic function compared to other neuroligins. Its involvement in neurological disorders, particularly autism spectrum disorders, sets it apart from other neuroligin-derived peptides.
特性
CAS番号 |
1191913-58-2 |
|---|---|
分子式 |
C47H76N10O16S |
分子量 |
1069.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C47H76N10O16S/c1-21(2)16-30(51-39(64)28(48)19-34(49)61)42(67)52-33(20-35(62)63)44(69)57-38(25(8)59)45(70)53-31(17-22(3)4)41(66)50-29(14-15-74-9)40(65)56-37(24(7)58)46(71)54-32(18-26-10-12-27(60)13-11-26)43(68)55-36(23(5)6)47(72)73/h10-13,21-25,28-33,36-38,58-60H,14-20,48H2,1-9H3,(H2,49,61)(H,50,66)(H,51,64)(H,52,67)(H,53,70)(H,54,71)(H,55,68)(H,56,65)(H,57,69)(H,62,63)(H,72,73)/t24-,25-,28+,29+,30+,31+,32+,33+,36+,37+,38+/m1/s1 |
InChIキー |
NEUKVFBOFKNFMY-VWWKDTOISA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




